4-Benzyloxyaniline hydrochloride

Catalog No.
S755170
CAS No.
51388-20-6
M.F
C13H14ClNO
M. Wt
235.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyloxyaniline hydrochloride

CAS Number

51388-20-6

Product Name

4-Benzyloxyaniline hydrochloride

IUPAC Name

hydron;4-phenylmethoxyaniline;chloride

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

InChI

InChI=1S/C13H13NO.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H

InChI Key

KQBDLOVXZHOAJI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N.Cl

Synonyms

4-(Phenylmethoxy)benzeneamine Hydrochloride; 4-(Phenylmethoxy)aniline Hydrochloride; 4-Benzyloxyaniline Hydrochloric Acid Salt; 4-Benzyloxyphenylamine Hydrochloride; 4-[(Phenylmethyl)oxy]aniline Hydrochloride;p-(Benzyloxy)aniline Hydrochloride

Canonical SMILES

[H+].C1=CC=C(C=C1)COC2=CC=C(C=C2)N.[Cl-]

Limited Availability of Information:

Potential Use as a Chemical Intermediate:

Due to its chemical structure, 4-Benzyloxyaniline hydrochloride possesses functional groups that could be useful for further chemical modifications. This suggests that it might be used as a chemical intermediate in the synthesis of more complex molecules. However, specific examples of its use in this context are not readily available in scientific literature.

Importance of Consulting Scientific Databases:

For comprehensive and up-to-date information on the scientific applications of any chemical compound, it is advisable to consult scientific databases. These databases are curated by scientists and contain information from peer-reviewed scientific publications.

Examples of Scientific Databases:

  • PubMed ()
  • ScienceDirect ()
  • Web of Science ()

4-Benzyloxyaniline hydrochloride is an organic compound with the molecular formula C₁₃H₁₄ClNO and a molar mass of approximately 235.7 g/mol. It is characterized by the presence of a benzyloxy group attached to the para position of the aniline structure, which enhances its solubility and reactivity in various chemical environments. This compound is typically encountered as a white crystalline solid and is used primarily in laboratory settings for research and synthesis purposes .

  • Nucleophilic Substitution: The benzyloxy group can be replaced by various nucleophiles, allowing for the synthesis of derivatives with different functional groups.
  • Reduction Reactions: It can undergo reduction to yield other amine derivatives, which are valuable in organic synthesis.
  • Acid-Base Reactions: As a hydrochloride salt, it can react with bases to regenerate 4-benzyloxyaniline, facilitating its use in various applications .

The synthesis of 4-benzyloxyaniline hydrochloride typically involves several key steps:

  • Benzyloxy Reaction: Starting with 4-nitrophenol, a benzyloxy group is introduced through a glycosylation reaction.
  • Reduction: The resulting 4-benzyloxy nitrobenzene undergoes reduction using tin(II) chloride in the presence of ammonium chloride to yield 4-benzyloxyaniline.
  • Salification: Finally, the amine is converted into its hydrochloride form by reacting it with dilute hydrochloric acid .

This multi-step process is noted for its efficiency and relatively mild reaction conditions, achieving yields greater than 68% .

4-Benzyloxyaniline hydrochloride has several applications:

  • Chemical Reagent: It serves as a reagent in organic synthesis, particularly in the preparation of other amines and related compounds.
  • Building Block: The compound is utilized as a building block in pharmaceuticals and agrochemicals due to its ability to undergo further chemical modifications.
  • Research Tool: In laboratory settings, it acts as a model compound for studying reaction mechanisms involving amines .

Interaction studies involving 4-benzyloxyaniline hydrochloride focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential use in synthesizing more complex molecules. Additionally, research into its interactions with biological systems could reveal insights into its pharmacological potential or toxicity profiles .

Several compounds share structural similarities with 4-benzyloxyaniline hydrochloride, including:

Compound NameMolecular FormulaUnique Features
4-MethoxyanilineC₇H₉NOContains a methoxy group instead of benzyloxy
4-ChloroanilineC₇H₈ClNContains a chlorine atom, affecting reactivity
AnilineC₆H₅NH₂Basic structure without substituents
4-NitroanilineC₆H₄N₂O₂Contains a nitro group, influencing properties

Uniqueness: The presence of the benzyloxy group in 4-benzyloxyaniline hydrochloride distinguishes it from other anilines by enhancing solubility and potentially altering biological activity. This makes it particularly valuable for applications requiring specific solubility characteristics or reactivity profiles .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

235.0763918 g/mol

Monoisotopic Mass

235.0763918 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51388-20-6

Dates

Modify: 2023-08-15

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